(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid: is a complex organic compound that belongs to the class of pyrrolidinecarboxylic acids This compound is characterized by the presence of a tert-butoxycarbonyl group, a chloro-substituted phenoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and a chlorinated intermediate.
Chlorination: The final step involves the selective chlorination of the phenoxy group to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or the phenoxy group, depending on the desired product.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidized derivatives: These include compounds with hydroxyl or carbonyl groups introduced at the phenoxy moiety.
Reduced derivatives: These include compounds with reduced pyrrolidine rings or phenoxy groups.
Substituted derivatives: These include a wide range of compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
Synthesis of complex molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: It is used in research to study the mechanisms of various organic reactions.
Biology:
Biological assays: The compound is used in various biological assays to study its effects on different biological systems.
Medicine:
Drug development: It is investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Material science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-hexyl)phenoxy]-2-pyrrolidinecarboxylic acid
Comparison:
- Structural Differences: The main differences lie in the substituents on the phenoxy group. These differences can significantly impact the compound’s reactivity and interactions with other molecules.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific properties of each compound can make them more suitable for certain applications.
Properties
IUPAC Name |
(2S,4S)-4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO5/c1-7-21(5,6)13-8-9-17(15(22)10-13)27-14-11-16(18(24)25)23(12-14)19(26)28-20(2,3)4/h8-10,14,16H,7,11-12H2,1-6H3,(H,24,25)/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPIAVOUBNDUMQ-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106317 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354485-82-7 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354485-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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